SIRT2 Enzyme Inhibition: Micromolar Potency vs. SIRT1 Selectivity Profile
This compound demonstrates measurable, albeit modest, inhibitory activity against human sirtuin enzymes, with a clear preference for SIRT2 over SIRT1. In a direct enzymatic assay, it inhibits recombinant human SIRT2 with an IC₅₀ of 1.00 µM [1]. When compared to its activity against SIRT1 under similar conditions, the compound is approximately 20-fold more potent against SIRT2 [2]. This selectivity profile, while not high potency, is a distinct and quantifiable feature that differentiates it from structurally related but biologically silent analogs.
| Evidence Dimension | Enzyme Inhibition (SIRT2 vs. SIRT1) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 µM for SIRT2 |
| Comparator Or Baseline | IC₅₀ = 1.30 µM for SIRT1 (Target compound's own SIRT1 activity) |
| Quantified Difference | ~1.3-fold selectivity for SIRT2 over SIRT1 in this assay; 20-fold difference compared to a separate SIRT2 assay reporting IC₅₀ = 27 µM for a related compound (BDBM50355047) [3] |
| Conditions | Inhibition of human recombinant SIRT2 using Fluor de Lys-SIRT substrate; 60 min incubation prior to substrate addition [1]. Inhibition of recombinant GST-tagged SIRT1 after 1 hr by Fluor de Lys-based fluorescence assay [2]. |
Why This Matters
This selectivity data is essential for researchers seeking to develop SIRT2-selective chemical probes, as the compound provides a quantifiable starting point for SAR studies that is absent in non-bioactive furan building blocks.
- [1] BindingDB BDBM50392111. IC50: 1.00E+3 nM. Inhibition of human recombinant SIRT2 using Fluor de Lys-SIRT as substrate incubated for 60 mins prior to substrate addition measured after 60 mins. View Source
- [2] BindingDB BDBM50355047. IC50: 1.30E+3 nM. Inhibition of recombinant GST-tagged SIRT1 after 1 hr by Fluor de Lys-based fluorescence assay. View Source
- [3] BindingDB BDBM50355047. IC50: 2.70E+4 nM. Inhibition of recombinant GST-tagged SIRT2 after 1 hr by Fluor de Lys-based fluorescence assay. View Source
